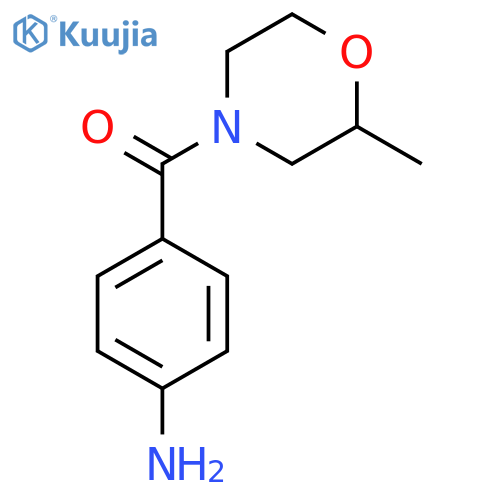Cas no 926257-59-2 (4-(2-Methylmorpholine-4-carbonyl)aniline)

926257-59-2 structure
商品名:4-(2-Methylmorpholine-4-carbonyl)aniline
4-(2-Methylmorpholine-4-carbonyl)aniline 化学的及び物理的性質
名前と識別子
-
- (4-Aminophenyl)(2-methylmorpholino)methanone
- (4-aminophenyl)-(2-methylmorpholin-4-yl)methanone
- NS-02660
- MCULE-4267557924
- starbld0015097
- MFCD09049924
- AKOS016352889
- 4-(2-methylmorpholine-4-carbonyl)aniline
- 926257-59-2
- AKOS000133666
- 4-(2-Methylmorpholine-4-carbonyl)aniline
-
- インチ: 1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
- InChIKey: WYVVVYRADMDZIP-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C2C=CC(=CC=2)N)=O)CC1C
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(2-Methylmorpholine-4-carbonyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-50mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 50mg |
¥1803.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-100mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 100mg |
¥2220.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-250mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 250mg |
¥3094.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-1g |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 1g |
¥7927.00 | 2024-04-25 |
4-(2-Methylmorpholine-4-carbonyl)aniline 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
926257-59-2 (4-(2-Methylmorpholine-4-carbonyl)aniline) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 857369-11-0(2-Oxoethanethioamide)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
